molecular formula C7H14O3Si B14454743 Ethyl oxo(trimethylsilyl)acetate CAS No. 71419-94-8

Ethyl oxo(trimethylsilyl)acetate

Cat. No.: B14454743
CAS No.: 71419-94-8
M. Wt: 174.27 g/mol
InChI Key: IGAZPADYPICPKS-UHFFFAOYSA-N
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Description

Ethyl oxo(trimethylsilyl)acetate (CAS 4071-88-9), also known as ethyl 2-trimethylsilylacetate, is a silicon-containing ester with the molecular formula C₇H₁₆O₂Si and a molecular weight of 160.288 g/mol . This compound is characterized by a trimethylsilyl (TMS) group attached to the α-carbon of an ethyl acetate backbone. It is primarily used in organic synthesis for silylation reactions, particularly to protect enolizable aldehydes and ketones, and as a precursor for synthesizing ethyl-2,2-dibromo-2-(trimethylsilyl)acetate . Its stability under anhydrous conditions and compatibility with nucleophilic reagents make it valuable in organometallic chemistry.

Properties

CAS No.

71419-94-8

Molecular Formula

C7H14O3Si

Molecular Weight

174.27 g/mol

IUPAC Name

ethyl 2-oxo-2-trimethylsilylacetate

InChI

InChI=1S/C7H14O3Si/c1-5-10-6(8)7(9)11(2,3)4/h5H2,1-4H3

InChI Key

IGAZPADYPICPKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl oxo(trimethylsilyl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an S_N2 mechanism, where the trimethylsilyl group replaces the hydrogen atom of the hydroxyl group in ethyl acetate.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl oxo(trimethylsilyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Base Catalysts: Used in condensation reactions with aromatic aldehydes.

    Acids and Alkalis: Used in substitution reactions to modify the compound.

Major Products Formed

    β-Trimethylsiloxycarboxylates: Formed from condensation reactions with aromatic aldehydes.

    Various Substituted Esters: Formed from substitution reactions with acids and alkalis.

Scientific Research Applications

Ethyl oxo(trimethylsilyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl oxo(trimethylsilyl)acetate involves the formation of a trimethylsilyl ether, which protects the hydroxyl group during chemical reactions. This protection allows for selective reactions at other functional groups without interference from the hydroxyl group. The trimethylsilyl group can be removed under mild acidic or basic conditions, regenerating the original hydroxyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with ethyl oxo(trimethylsilyl)acetate, differing primarily in substituents or reactive groups.

Ethyl Oxalyl Chloride (CAS 4755-77-5)
  • Molecular Formula : C₄H₅ClO₃
  • Molecular Weight : 136.53 g/mol
  • Key Features : A highly reactive acyl chloride used to synthesize α-keto esters via acylation. Unlike the TMS derivative, it is moisture-sensitive and incompatible with bases or alcohols .
  • Applications: Preparation of ethyl oxalyl esters (e.g., via reaction with amino alcohols in CH₂Cl₂) .
Ethyl (3-Fluoro-4-methylphenyl)aminoacetate (CAS 69066-06-4)
  • Molecular Formula: C₁₁H₁₂FNO₃
  • Molecular Weight : 225.22 g/mol
  • Key Features : Contains an aromatic amine substituent, enhancing its use as a pharmaceutical intermediate . The electron-withdrawing fluorine atom increases electrophilicity compared to the TMS derivative .
  • Applications : Precursor for carbamate and urea derivatives in medicinal chemistry.
Ethyl 2-Oxo-2-[3-(trifluoromethyl)phenyl]acetate (CAS 1717-42-6)
  • Molecular Formula : C₁₁H₉F₃O₃
  • Molecular Weight : 246.18 g/mol
  • Key Features : A trifluoromethylphenyl-substituted α-keto ester. The CF₃ group enhances lipophilicity and metabolic stability, making it relevant in agrochemical and drug design .
  • Applications : Intermediate for fluorinated bioactive molecules.
Ethyl 3-Oxocyclobutanecarboxylate (CAS 87121-89-9)
  • Molecular Formula : C₇H₁₀O₃
  • Molecular Weight : 142.15 g/mol
  • Key Features : A strained cyclobutane ring fused with a keto-ester group. The ring strain increases reactivity in [2+2] cycloadditions, unlike the TMS derivative’s silylation applications .
  • Applications : Building block for strained heterocycles in materials science.

Key Observations :

  • The TMS group in this compound provides steric bulk and stabilizes adjacent carbocations, enabling unique reactivity in silylation.
  • Electron-withdrawing groups (e.g., CF₃, F) in analogs enhance electrophilicity but reduce stability under basic conditions compared to the TMS derivative .
  • Aromatic substituents (e.g., anilines) expand utility in medicinal chemistry but introduce challenges in regioselective functionalization.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for ethyl oxo(trimethylsilyl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via silylation of ethyl glyoxylate using trimethylsilyl chloride (TMSCl) under anhydrous conditions. A catalytic amount of iron(III) oxo acetate (e.g., 5 mol%) in ethyl acetate solvent at ambient temperature enhances reactivity and reduces side reactions. Purification typically involves column chromatography with ethyl acetate/hexane gradients to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H NMR^1 \text{H NMR} (to identify trimethylsilyl protons at δ 0.1–0.3 ppm) and 13C NMR^{13} \text{C NMR} (to confirm the carbonyl and ester functionalities at δ 170–200 ppm). High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., 224.1273 for C9H18O3Si\text{C}_9\text{H}_{18}\text{O}_3\text{Si}) to verify molecular composition .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is moisture-sensitive due to the labile trimethylsilyl group. Store under inert gas (argon/nitrogen) at –20°C in sealed vials. Degradation can be monitored via 1H NMR^1 \text{H NMR}; appearance of free glyoxylate protons (δ 9–10 ppm) indicates hydrolysis .

Advanced Research Questions

Q. How do steric effects of the trimethylsilyl group influence reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The bulky trimethylsilyl group reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attack. Kinetic studies (e.g., using pseudo-first-order rate constants) in reactions with amines or Grignard reagents reveal lower reactivity compared to non-silylated analogs. Adjust solvent polarity (e.g., DMF vs. THF) to modulate reaction rates .

Q. What strategies resolve conflicting spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer : For ambiguous 1H NMR^1 \text{H NMR} signals (e.g., overlapping silyl and alkyl protons), use 2D NMR techniques like COSY or HSQC. Gas-phase ion mobility spectrometry can distinguish isomeric byproducts, while X-ray crystallography provides definitive structural confirmation (e.g., for crystalline derivatives) .

Q. How can computational chemistry predict the thermodynamic stability of this compound in catalytic cycles?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model bond dissociation energies and transition states. Compare computed enthalpy values (ΔfH) with experimental gas-phase thermochemical data (e.g., from NIST) to validate silyl group effects on stability .

Q. What role does this compound play in protecting group strategies for multi-step syntheses?

  • Methodological Answer : The trimethylsilyl group acts as a temporary protecting group for ketones, enabling selective functionalization of adjacent sites. Deprotection under mild acidic conditions (e.g., 1M HCl in THF) regenerates the carbonyl without ester cleavage. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

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